2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid
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Overview
Description
2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-(4-sulfophenyl)pyrazole with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, alkylating agents; reactions are performed under controlled temperatures and may require catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-Methyl-2-(4-chlorophenyl)pyrazol-3-yl]amino]benzoic acid
- 2-[[5-Methyl-2-(4-nitrophenyl)pyrazol-3-yl]amino]benzoic acid
- 2-[[5-Methyl-2-(4-methoxyphenyl)pyrazol-3-yl]amino]benzoic acid
Uniqueness
Compared to similar compounds, 2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid is unique due to the presence of the sulfophenyl group, which imparts distinct chemical properties and potential applications. The sulfophenyl group enhances the compound’s solubility in water and may contribute to its biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[5-methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-11-10-16(18-15-5-3-2-4-14(15)17(21)22)20(19-11)12-6-8-13(9-7-12)26(23,24)25/h2-10,18H,1H3,(H,21,22)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCWLBXCIXOJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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